

In-Depth Mass Spectrometry Analysis of 4-Iodo-2-nitrotoluene: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodo-2-nitrotoluene

Cat. No.: B1329957

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of **4-iodo-2-nitrotoluene**. Due to the limited availability of a public mass spectrum for **4-iodo-2-nitrotoluene**, this guide utilizes data from its isomer, 2-iodo-4-nitrotoluene, to present a representative analysis. The fragmentation patterns and mass spectral behavior of these isomers are expected to be similar due to the presence of the same functional groups. This document outlines a plausible fragmentation pathway, presents quantitative data in a structured format, and details a general experimental protocol for the analysis of such compounds.

Quantitative Mass Spectral Data

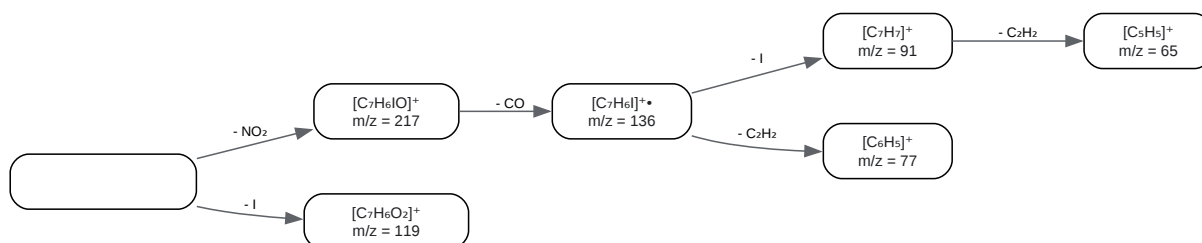
The following table summarizes the significant mass-to-charge ratios (m/z) and relative intensities observed in the electron ionization (EI) mass spectrum of the isomeric compound, 2-iodo-4-nitrotoluene. This data is sourced from the NIST Mass Spectrometry Data Center and serves as a reference for the expected fragmentation of **4-iodo-2-nitrotoluene**.

m/z	Relative Intensity (%)	Proposed Fragment Ion
263	100	$[\text{C}_7\text{H}_6\text{INO}_2]^+\bullet$ (Molecular Ion)
217	85	$[\text{C}_7\text{H}_6\text{IO}]^+$
136	40	$[\text{C}_7\text{H}_6\text{I}]^+\bullet$
119	30	$[\text{C}_7\text{H}_6\text{O}_2]^+$
91	55	$[\text{C}_7\text{H}_7]^+$
77	25	$[\text{C}_6\text{H}_5]^+$
65	45	$[\text{C}_5\text{H}_5]^+$

Note: The data presented is for the isomer 2-iodo-4-nitrotoluene and is intended to be representative.

Proposed Fragmentation Pathway

The fragmentation of **4-iodo-2-nitrotoluene** under electron ionization is expected to proceed through several key steps, initiated by the loss of electrons from the molecular ion. The proposed pathway is illustrated in the diagram below.



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Caption: Proposed fragmentation pathway of **4-iodo-2-nitrotoluene**.

Experimental Protocols

A standard approach for the mass spectrometry analysis of **4-iodo-2-nitrotoluene** involves Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general experimental protocol.

1. Sample Preparation:

- Dissolve a small amount (approximately 1 mg) of **4-iodo-2-nitrotoluene** in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.
- Vortex the solution to ensure complete dissolution.
- If necessary, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

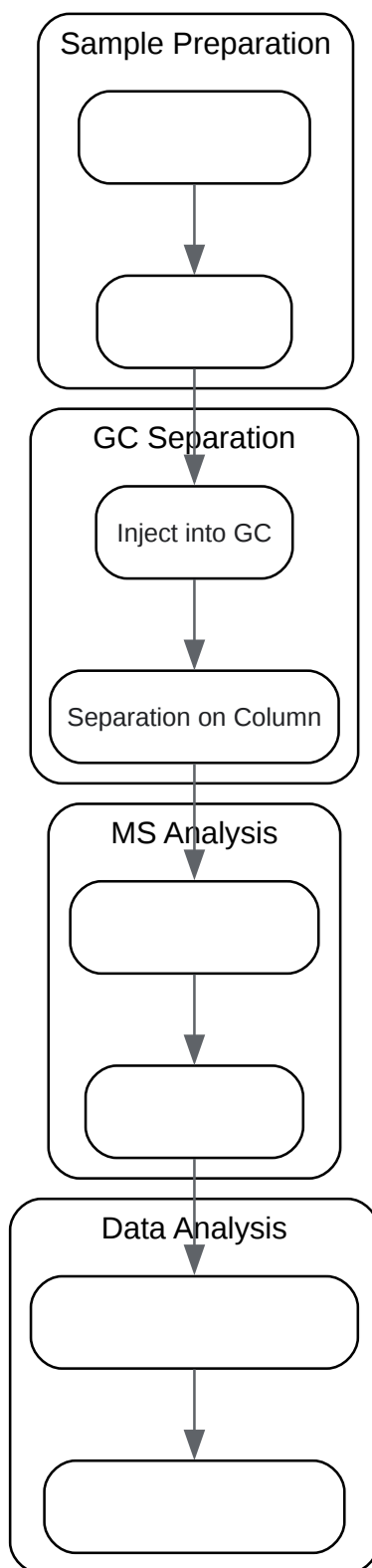
2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column coated with 5% phenyl-methylpolysiloxane.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 50-300.
- Solvent Delay: 3 minutes.

The following workflow diagram illustrates the general process of GC-MS analysis.



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Caption: General workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectrometric behavior of **4-iodo-2-nitrotoluene**, leveraging data from a closely related isomer to infer its fragmentation patterns and analytical protocols. Researchers and professionals in drug development can utilize this information as a starting point for their own analytical method development and structural elucidation efforts. It is recommended to acquire an experimental mass spectrum of **4-iodo-2-nitrotoluene** to confirm the proposed fragmentation and refine the analytical methods.

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